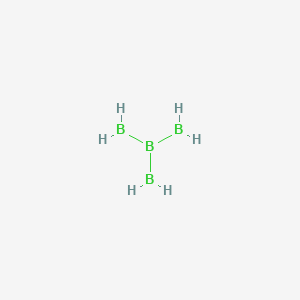
Tris(boranyl)borane
Description
Tris(boranyl)borane, specifically referred to as tris(ortho-carboranyl)borane (BoCb₃), is a halogen-free Lewis superacid synthesized via the reaction of HSiEt₃ with a catalytic amount of B(C₆F₅)₃ in CDCl₃ at ambient conditions . Its structure features three ortho-carboranyl (Cb) groups—boron-rich icosahedral clusters—attached to a central boron atom (Figure 1 in ). This unique architecture confers exceptional Lewis acidity, quantified by the Gutmann-Beckett method (AN = 84.6), surpassing traditional fluorinated boranes like B(C₆F₅)₃ (AN = 78.7) . BoCb₃ is isolable and stable under ambient conditions, a rarity among Lewis superacids, and its halogen-free nature reduces environmental and handling concerns compared to halogenated analogs .
Properties
Molecular Formula |
B4H6 |
|---|---|
Molecular Weight |
49.3 g/mol |
IUPAC Name |
tris(boranyl)borane |
InChI |
InChI=1S/B4H6/c1-4(2)3/h1-3H2 |
InChI Key |
QCUFEJNRHBHENA-UHFFFAOYSA-N |
SMILES |
BB(B)B |
Canonical SMILES |
BB(B)B |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tris(boranyl)borane involves several methods, including:
Chemical Reactions Analysis
Tris(boranyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: Reduction reactions can convert this compound into simpler boron hydrides.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include halogenating agents like ClSiMe3 and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(boranyl)borane has several scientific research applications:
Materials Science: The compound is explored for its potential in creating boron-based materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of boron-containing polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Tris(boranyl)borane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atoms in the compound can act as Lewis acids, accepting electron pairs from donor molecules. This property makes it useful in catalysis and as a reagent in organic synthesis .
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Lewis Acidity and Key Properties
Table 2. Environmental and Handling Considerations
| Compound | Toxicity Concerns | Waste Disposal Challenges | Green Chemistry Compatibility |
|---|---|---|---|
| BoCb₃ | Low | Minimal | High |
| B(C₆F₅)₃ | Moderate | Fluorine waste | Low |
| Fluorinated triarylboranes | Moderate | Fluorine waste | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


